3-Amino-5-bromo-N-cyclohexylbenzamide
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Overview
Description
3-Amino-5-bromo-N-cyclohexylbenzamide: is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a cyclohexyl group attached to the nitrogen atom of the benzamide moiety . This compound is typically a white crystalline powder that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-N-cyclohexylbenzamide can be achieved through a multi-step process involving the following key steps:
Amination: The amino group at the 3-position can be introduced via nucleophilic aromatic substitution using an appropriate amine source.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: De-brominated benzamide.
Substitution: Thiol, amine, or alkoxide derivatives.
Scientific Research Applications
Chemistry: : 3-Amino-5-bromo-N-cyclohexylbenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology: : This compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding due to its unique structural features .
Medicine: : Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities .
Industry: : It can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the benzamide ring can facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins . The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclohexyl group.
3-Amino-5-chloro-N-cyclohexylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
3-Amino-5-bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness: : 3-Amino-5-bromo-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical properties, such as solubility and reactivity, compared to its analogs . The combination of the amino, bromine, and cyclohexyl substituents provides a distinct profile that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-5-bromo-N-cyclohexylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMCBDBBDHSJOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274353 |
Source
|
Record name | Benzamide, 3-amino-5-bromo-N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-63-5 |
Source
|
Record name | Benzamide, 3-amino-5-bromo-N-cyclohexyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-amino-5-bromo-N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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